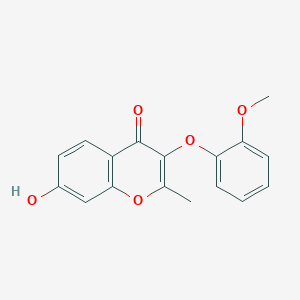
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the tert-butylphenyl sulfonamide. The key steps include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation: The tert-butylphenyl sulfonamide is synthesized by reacting tert-butylphenylamine with sulfonyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the sulfonamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)undecanamide
- N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the combination of the benzodioxole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2,3)13-4-7-15(8-5-13)27(23,24)20-11-18(22)21-14-6-9-16-17(10-14)26-12-25-16/h4-10,20H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCNZXTWSNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2800521.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)

![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)
![2-{3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2800534.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800536.png)
![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

